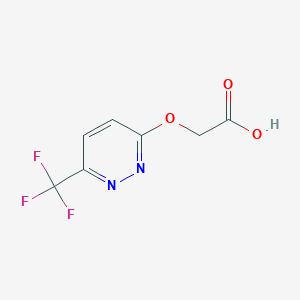

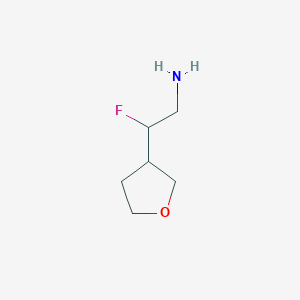

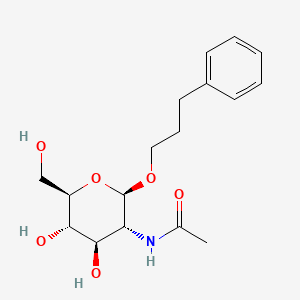

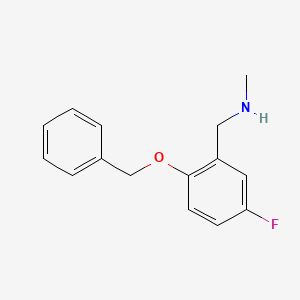

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine (FEOA) is a versatile molecule with a wide range of applications in the scientific and medical fields. FEOA has been used in a variety of studies, ranging from drug synthesis to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chiral Resolution and Analytical Applications

2-Fluoro-2-(oxolan-3-yl)ethan-1-amine and its derivatives are involved in chiral resolution processes. A notable application involves (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to this compound, which serves as a synthetic, enantiopure chiral resolution reagent. This reagent reacts with α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines via 19F, 1H, and 13C NMR and HPLC. This application underscores the compound's versatility as an analytical tool in determining the enantiomeric excess (ee) of chiral amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Heterocycles

The fluorocyclization strategy has been applied to create 3-functionalized oxetanes and azetidines, marking a novel approach in synthesizing four-membered heterocycles. This method utilizes the fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, highlighting the pivotal role of the pendant electron-donating group (-N3 or -OR) in polarizing the C═C double bond and facilitating the cyclization process. This represents the first example of using fluorocyclization to construct four-membered heterocycles, demonstrating the compound's utility in the efficient preparation of fluorinated cyclic structures (Zhang et al., 2021).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal properties of compounds synthesized from this compound. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized through the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, demonstrated antibacterial and antifungal activities. Some compounds exhibited activity comparable or slightly better than established medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Electrophilic Fluorination and Organic Synthesis

The electrophilic amination of phenols with diazenes, involving the treatment of fluorophenols in the presence of ZrCl(4), results in the amination process that includes the complete removal of the fluorine atom. This method showcases the compound's reactivity and potential in synthesizing fluorinated aromatic compounds through a unique mechanism that involves ipso amination and the introduction of chlorine atom, illustrating its application in organic synthesis and the modification of aromatic compounds (Bombek et al., 2004).

Propiedades

IUPAC Name |

2-fluoro-2-(oxolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(3-8)5-1-2-9-4-5/h5-6H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITAJQWNJLAGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)

![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)